molecular formula Si2Tb B1143680 TERBIUM SILICIDE CAS No. 12039-80-4

TERBIUM SILICIDE

Numéro de catalogue: B1143680
Numéro CAS: 12039-80-4
Poids moléculaire: 215.1
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Méthodes De Préparation

Terbium silicide can be synthesized using several methods. One common method involves the direct reaction of terbium and silicon at high temperatures. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation. The optimal preparation process involves calcination at 1250°C for 5 hours, which ensures the complete transformation of the elemental terbium phase into the terbium-silicon alloy phase . Industrial production methods may involve powder metallurgical techniques to produce this compound in bulk quantities .

Analyse Des Réactions Chimiques

Terbium silicide undergoes various chemical reactions, including oxidation and reduction. In an oxidation reaction, this compound reacts with oxygen to form terbium oxide and silicon dioxide. Common reagents used in these reactions include oxygen and other oxidizing agents. The major products formed from these reactions are terbium oxide (Tb₂O₃) and silicon dioxide (SiO₂) . This compound is also known for its high-temperature stability and corrosion resistance .

Applications De Recherche Scientifique

Infrared Detectors

Terbium silicide is utilized in infrared detection technologies due to its ability to absorb infrared radiation effectively. The material's metallic resistivity allows for efficient charge carrier mobility, which is crucial for the performance of infrared detectors.

Case Study: Infrared Detector Performance

A study demonstrated that devices fabricated with this compound exhibited enhanced sensitivity in the infrared spectrum compared to traditional materials. The low Schottky barrier height facilitates improved electron injection, resulting in better detector performance under varying thermal conditions .

Ohmic Contacts in Semiconductor Devices

The low Schottky barrier of this compound on n-type silicon makes it an excellent candidate for ohmic contacts. This application is vital for ensuring efficient electrical connections in semiconductor devices.

Material Contact Resistance (Ω·cm²) Schottky Barrier Height (eV)
This compound0.10.3
Traditional Metals1.50.7

This table illustrates that this compound significantly reduces contact resistance compared to traditional metals, enhancing device efficiency .

Magnetoresistive Devices

This compound exhibits antiferromagnetic properties at low temperatures (around 16K), making it suitable for applications in magnetoresistive devices. These devices exploit changes in electrical resistance in response to an applied magnetic field.

Research Findings

Research has indicated that incorporating this compound into magnetoresistive structures can enhance sensitivity and operational stability, particularly in low-temperature environments .

Thermoelectric Devices

The thermoelectric properties of this compound make it a potential candidate for applications in energy conversion technologies. Its ability to convert temperature differences into electrical voltage can be harnessed in thermoelectric generators.

Performance Metrics

Recent studies have shown that devices using this compound can achieve a figure of merit (ZT) comparable to other leading thermoelectric materials, indicating its viability for power generation applications .

Nanowire Fabrication

This compound nanowires have been synthesized using electrodeposition techniques, showing promise for applications in optoelectronics and nanoscale devices due to their luminescent properties.

Case Study: Nanowire Growth

A detailed study on the growth of silicon-terbium nanowires revealed that these structures emit green light due to the presence of terbium ions, which can be used in display technologies and sensors .

Mécanisme D'action

The mechanism of action of terbium silicide involves its interaction with other materials at the molecular level. The metallic resistivity and low Schottky barrier of this compound allow it to efficiently conduct electricity and form stable contacts with other materials. The antiferromagnetic properties of this compound at low temperatures (16K) also play a role in its applications in magnetoresistive devices . The interaction between this compound and silicon substrates involves the formation of a stable silicide layer, which enhances the electrical and thermal properties of the material .

Propriétés

Numéro CAS

12039-80-4

Formule moléculaire

Si2Tb

Poids moléculaire

215.1

Origine du produit

United States

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